Z-Pro-OH

Übersicht

Beschreibung

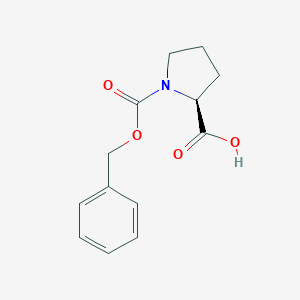

L-Cbz-Prolin, auch bekannt als N-Benzyloxycarbonyl-L-Prolin, ist ein Derivat der Aminosäure Prolin. Es wird häufig als Schutzgruppe in der Peptidsynthese verwendet, da es stabil ist und leicht entfernt werden kann. Die Benzyloxycarbonyl-(Cbz)-Gruppe schützt die Aminogruppe von Prolin und verhindert so unerwünschte Reaktionen während der Peptidbindungsbildung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Cbz-Prolin wird typischerweise synthetisiert, indem L-Prolin mit Benzylchlorformiat in Gegenwart einer Base wie Natriumhydroxid oder Triethylamin umgesetzt wird. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt . Das allgemeine Reaktionsschema ist wie folgt:

L-Prolin+Benzylchlorformiat→L-Cbz-Prolin+HCl

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Cbz-Prolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Cbz-Prolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Cbz-Gruppe kann durch andere Nucleophile wie Amine oder Alkohole ersetzt werden.

Oxidation und Reduktion: Der Prolinring kann oxidiert werden, um Hydroxyprolin zu bilden, oder reduziert werden, um Prolinamid zu bilden.

Häufige Reagenzien und Bedingungen

Hydrierung: Pd/C, Wasserstoffgas, Methanol oder Ethanol als Lösungsmittel.

Nucleophile Substitution: Ammoniak, primäre oder sekundäre Amine, Alkohole, in Gegenwart einer Base wie Natriumhydroxid.

Oxidation: Kaliumpermanganat (KMnO4), Osmiumtetroxid (OsO4).

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Wichtigste gebildete Produkte

Hydrierung: L-Prolin.

Nucleophile Substitution: Verschiedene substituierte Prolin-Derivate.

Oxidation: Hydroxyprolin.

Reduktion: Prolinamid.

Analyse Chemischer Reaktionen

Types of Reactions

L-Cbz-Proline undergoes various chemical reactions, including:

Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Nucleophilic Substitution: The Cbz group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline or reduction to form prolinamide.

Common Reagents and Conditions

Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.

Nucleophilic Substitution: Ammonia, primary or secondary amines, alcohols, in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrogenation: L-Proline.

Nucleophilic Substitution: Various substituted proline derivatives.

Oxidation: Hydroxyproline.

Reduction: Prolinamide.

Wissenschaftliche Forschungsanwendungen

L-Cbz-Prolin wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit und Stabilität häufig verwendet. Einige seiner Anwendungen umfassen:

Peptidsynthese: Wird als Schutzgruppe für die Aminogruppe in der Peptidsynthese verwendet.

Enzyminhibitionstudien: Wirkt als Inhibitor von Prolidase, einem Enzym, das am Kollagenstoffwechsel beteiligt ist.

Arzneimittelentwicklung: Dient als Zwischenprodukt bei der Synthese von Pharmazeutika, einschließlich Antidiabetika.

Biokatalyse: Wird beim Studium von enzymkatalysierten Reaktionen und der Entwicklung von Biokatalysatoren verwendet.

Wirkmechanismus

L-Cbz-Prolin übt seine Wirkungen hauptsächlich durch den Schutz der Aminogruppe in der Peptidsynthese aus. Die Cbz-Gruppe verhindert unerwünschte Nebenreaktionen, indem sie die nucleophile Aktivität der Aminogruppe blockiert. In Enzyminhibitionstudien bindet L-Cbz-Prolin an die aktive Stelle von Prolidase und verhindert so, dass das Enzym Dipeptide spaltet .

Wirkmechanismus

L-Cbz-Proline exerts its effects primarily through the protection of the amino group in peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the nucleophilic activity of the amino group. In enzyme inhibition studies, L-Cbz-Proline binds to the active site of prolidase, preventing the enzyme from cleaving dipeptides .

Vergleich Mit ähnlichen Verbindungen

L-Cbz-Prolin ist aufgrund seiner Stabilität und einfachen Entfernung im Vergleich zu anderen Schutzgruppen einzigartig. Ähnliche Verbindungen umfassen:

N-Boc-Prolin: Verwendet die t-Butoxycarbonyl-(Boc)-Gruppe als Schutzgruppe.

N-Fmoc-Prolin: Verwendet die Fluorenylmethyloxycarbonyl-(Fmoc)-Gruppe.

N-Alloc-Prolin: Verwendet die Allyloxycarbonyl-(Alloc)-Gruppe.

L-Cbz-Prolin zeichnet sich durch seine ausgewogene Stabilität und einfache Entfernung aus, was es zu einer bevorzugten Wahl in vielen synthetischen Anwendungen macht.

Biologische Aktivität

Z-Pro-OH, also known as carbobenzoxy-L-prolyl-L-proline, is a synthetic dipeptide that plays a significant role in various biological processes. This compound is particularly noteworthy for its applications in peptide synthesis and its interactions with enzymes, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₃₃N₃O₄

- Molecular Weight : 346.38 g/mol

- Structure : this compound consists of two proline residues linked by a peptide bond, with a carbobenzoxy protecting group at the N-terminus of the first proline. This structure is essential for its stability and reactivity in biochemical applications.

This compound primarily acts as a peptide building block and a prolidase inhibitor . Its biological significance arises from its ability to influence enzyme activity, particularly with prolyl oligopeptidase (POP), an enzyme that degrades proline-rich peptides. The inhibition of POP by this compound suggests its potential role in modulating metabolic pathways associated with peptide synthesis and degradation, which could have implications for neurodegenerative diseases and other conditions.

Enzyme Interactions

Research has shown that this compound interacts with various enzymes involved in peptide metabolism. Notably, studies indicate that:

- Inhibition of Prolyl Oligopeptidase : this compound has been demonstrated to inhibit POP, which may lead to increased levels of proline-containing peptides in biological systems. This interaction is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease.

- Substrate for Proteases : As a substrate for certain proteases, this compound allows researchers to investigate catalytic mechanisms and enzyme specificity. This property is valuable for drug design, where understanding enzyme interactions can lead to more effective therapeutic agents.

Case Studies

Several studies have explored the effects of this compound on biological systems:

- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, the administration of this compound has shown promise in enhancing cognitive function by modulating peptide levels that are critical for neuronal health.

- Pharmacological Applications : Derivatives of this compound have been studied for their binding affinities to various biological targets, indicating potential uses in drug development aimed at specific enzyme interactions.

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is widely used as a building block in synthesizing longer peptides that require specific proline sequences essential for structural stability and biological function.

- Drug Development : The compound's ability to interact with enzymes makes it an attractive candidate for developing new drugs targeting metabolic pathways involved in diseases such as cancer and neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds involved in peptide synthesis:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Z-Gly-OH | Dipeptide | Inhibits glycine-rich peptide degradation |

| Z-Ala-OH | Dipeptide | Stabilizes peptide structures |

| Z-Leu-OH | Dipeptide | Enhances binding affinity to receptors |

Eigenschaften

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150856 | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-11-4 | |

| Record name | Benzyloxycarbonyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.